N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,5-dichlorobenzenesulfonamide
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Overview
Description
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,5-dichlorobenzenesulfonamide is a complex organic compound that features a pyrimidine ring substituted with dimethylamino groups at positions 2 and 4, and a dichlorobenzenesulfonamide moiety
Mechanism of Action
Mode of Action
The compound is part of a series of 5-substituted 2-amino-4,6-dichloropyrimidines, which have been found to inhibit immune-activated nitric oxide production .
Biochemical Pathways
It is known that 2-amino-4,6-dichloropyrimidines, in general, can inhibit immune-activated nitric oxide production , but the specific pathways affected by this compound and their downstream effects need further investigation.
Result of Action
It is known that 2-amino-4,6-dichloropyrimidines can inhibit immune-activated nitric oxide production , but the specific effects of this compound need further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,5-dichlorobenzenesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of dimethylamino groups. The final step involves the sulfonation of the dichlorobenzene moiety to attach the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,5-dichlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: This reaction can be used to alter the functional groups.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,5-dichlorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-phenoxypropanamide: Shares the pyrimidine core but differs in the substituent at position 5.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have a similar pyrimidine structure but with different functional groups.
Uniqueness
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,5-dichlorobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,5-dichlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N5O2S/c1-20(2)13-11(8-17-14(18-13)21(3)4)19-24(22,23)12-7-9(15)5-6-10(12)16/h5-8,19H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTWYSXOESYKBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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